
Bolusanthin
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Description
Bolusanthin is an isoflavonoid.
Biological Activity
Bolusanthin, a compound derived from the plant Bolusanthus speciosus, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, antioxidant effects, and potential therapeutic applications, supported by research findings and data tables.
Overview of this compound
This compound is identified as an isoflavanone, specifically 3,5,7,2′,4′-pentahydroxy-8,3′-di(γ,γ-dimethylallyl)isoflavanone. It has been isolated from various parts of Bolusanthus speciosus, including the root bark and stem bark. The compound is notable for its moderate activity against several bacterial strains and yeast fungi.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study isolated several compounds from the methanolic extracts of Bolusanthus speciosus, revealing that this compound showed moderate activity against both Gram-positive and Gram-negative bacteria as well as yeast fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity Level |
---|---|
Bacillus subtilis | Moderate |
Staphylococcus aureus | Moderate |
Escherichia coli | Weak |
Candida mycoderma | Moderate |
Saccharomyces cerevisiae | Moderate |
The above table illustrates the varying levels of antimicrobial efficacy exhibited by this compound against different microorganisms. The compound's effectiveness highlights its potential use in developing natural antimicrobial agents.
Antioxidant Properties
In addition to its antimicrobial activity, this compound has been evaluated for its antioxidant properties. Studies have indicated that it possesses radical scavenging abilities, which are critical for mitigating oxidative stress in biological systems.
Table 2: Antioxidant Activity of this compound
Assay Type | IC50 Value (µg/ml) |
---|---|
DPPH Radical Scavenging | 29 |
ABTS Radical Scavenging | 11 |
The IC50 values presented in the table indicate the concentration required to inhibit 50% of the radical species. These results suggest that this compound may serve as a potent antioxidant agent.
Case Studies and Research Findings
Several studies have explored the broader implications of this compound's biological activities:
Properties
CAS No. |
99365-26-1 |
---|---|
Molecular Formula |
C16H14O7 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
3,5,7-trihydroxy-3-(3-hydroxy-4-methoxyphenyl)-2H-chromen-4-one |
InChI |
InChI=1S/C16H14O7/c1-22-12-3-2-8(4-10(12)18)16(21)7-23-13-6-9(17)5-11(19)14(13)15(16)20/h2-6,17-19,21H,7H2,1H3 |
InChI Key |
XCIMIGGTZKYBOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(COC3=CC(=CC(=C3C2=O)O)O)O)O |
Origin of Product |
United States |
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